

# 4-Chloromandelic acid spectroscopic data NMR IR Mass Spec

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## Compound of Interest

Compound Name:	4-Chloromandelic acid
CAS No.:	7138-34-3
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An In-Depth Technical Guide to the Spectroscopic Characterization of **4-Chloromandelic Acid**

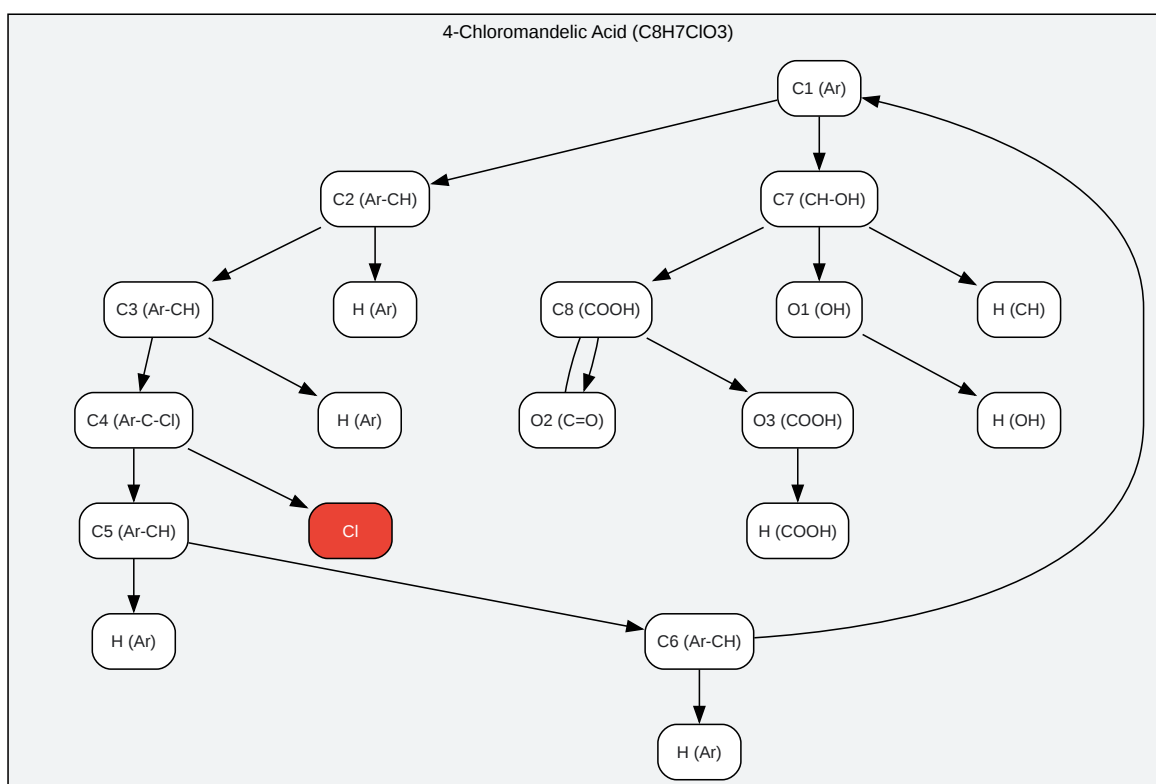
## Introduction

**4-Chloromandelic acid** (4-CMA) is a substituted alpha-hydroxy carboxylic acid. Its structure, featuring a chiral center, a carboxylic acid group, a hydroxyl group, and a para-substituted chlorinated aromatic ring, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Accurate and unambiguous structural confirmation is paramount in its application, and a multi-technique spectroscopic approach is the cornerstone of this characterization.

This guide provides an in-depth analysis of the expected spectroscopic data for **4-Chloromandelic acid**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion is framed from the perspective of a senior application scientist, emphasizing not just the data itself, but the rationale behind the experimental choices and the interpretation of the resulting spectra.

## Molecular Structure and Spectroscopic Overview

The structural features of **4-Chloromandelic acid** give rise to a unique spectroscopic fingerprint. The following sections will deconstruct this fingerprint, providing researchers with the necessary tools to identify and verify this compound with a high degree of confidence.



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Caption: Molecular structure of **4-Chloromandelic acid**.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For a molecule like 4-CMA, Electrospray Ionization (ESI) or Electron Ionization (EI) are common techniques.

## Experimental Protocol: Direct Infusion ESI-MS

- Sample Preparation: Prepare a dilute solution of **4-Chloromandelic acid** (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.
- Analysis: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ). Acquire data in both positive and negative ion modes to observe the protonated molecule  $[\text{M}+\text{H}]^+$  and the deprotonated molecule  $[\text{M}-\text{H}]^-$ , respectively.

## Data Interpretation

The nominal molecular weight of **4-Chloromandelic acid** ( $\text{C}_8\text{H}_7\text{ClO}_3$ ) is 186.59 g/mol [\[1\]](#) Due to the isotopic abundance of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for all chlorine-containing ions.

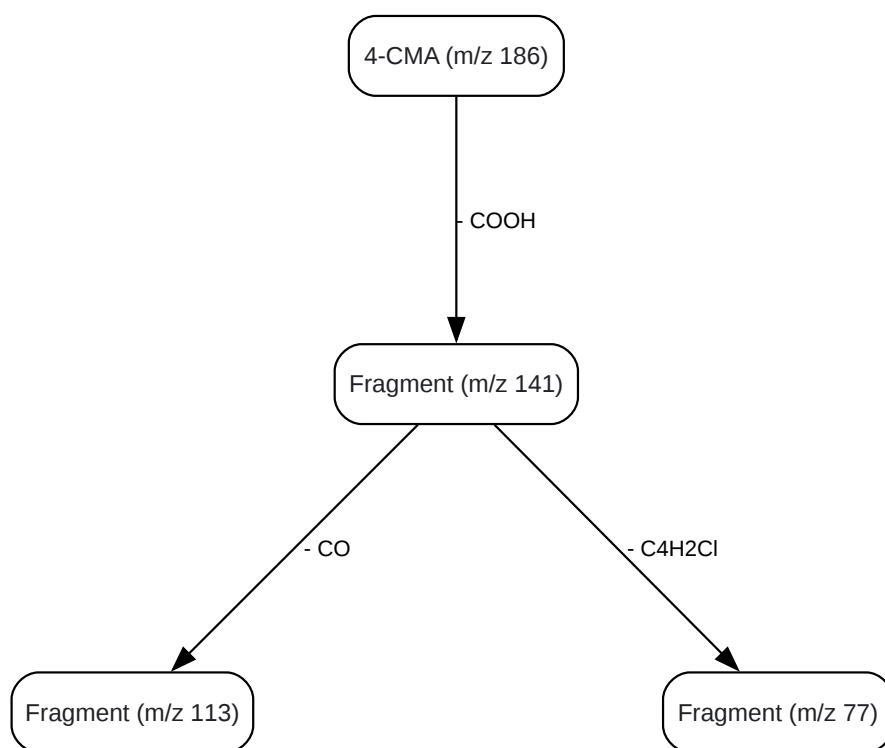
Table 1: Predicted and Observed Mass Spectrometry Data for **4-Chloromandelic Acid**

Ion	Predicted m/z ( $^{35}\text{Cl}$ )	Predicted m/z ( $^{37}\text{Cl}$ )	Interpretation
$[\text{M}-\text{H}]^-$	185.00	187.00	Deprotonated molecule (loss of carboxylic acid proton)
$[\text{M}+\text{H}]^+$	187.02	189.02	Protonated molecule
$[\text{M}-\text{H}_2\text{O}-\text{H}]^-$	167.00	169.00	Loss of water from the deprotonated molecule
$[\text{M}-\text{COOH}]^+ / [\text{M}-\text{HCOOH}]^+$	141.01	143.01	Loss of the carboxyl group or formic acid (a common fragment)

Data is based on typical fragmentation patterns for similar molecules and may vary based on instrumental conditions.

The base peak in an EI-MS spectrum is often observed at m/z 141, corresponding to the  $[\text{C}_7\text{H}_6\text{ClO}]^+$  fragment.[\[1\]](#) This fragment results from the loss of the carboxyl group, which is a

common fragmentation pathway for mandelic acid derivatives. The presence of the M and M+2 peaks in a ~3:1 ratio for this fragment strongly indicates the presence of a single chlorine atom.



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Caption: Simplified MS fragmentation pathway for 4-CMA.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- Sample Preparation: Dissolve 5-10 mg of **4-Chloromandelic acid** in ~0.6 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ). The choice of solvent is crucial;  $\text{DMSO-d}_6$  is

often preferred for its ability to dissolve carboxylic acids and to allow for the observation of exchangeable protons (from -OH and -COOH).

- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- Data Acquisition: Acquire a standard  $^1\text{H}$  NMR spectrum, followed by a  $^{13}\text{C}$  NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

## $^1\text{H}$ NMR Data Interpretation

The  $^1\text{H}$  NMR spectrum of 4-CMA is expected to show signals for the aromatic protons, the methine proton (alpha to the carboxyl and hydroxyl groups), and the exchangeable protons of the hydroxyl and carboxylic acid groups.

Table 2: Predicted  $^1\text{H}$  NMR Data for **4-Chloromandelic Acid**

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Ar-H (ortho to CH)	~7.45	Doublet (d)	2H	~8.5
Ar-H (ortho to Cl)	~7.38	Doublet (d)	2H	~8.5
CH (methine)	~5.10	Singlet (s)	1H	N/A
OH (hydroxyl)	Variable	Broad (br s)	1H	N/A
COOH (acid)	Variable (>10)	Broad (br s)	1H	N/A

Predicted chemical shifts can vary depending on the solvent and concentration.

The aromatic region will display a characteristic AA'BB' system, which often appears as two doublets due to the para-substitution pattern. The methine proton (CH) appears as a singlet, as it has no adjacent non-equivalent protons to couple with. The signals for the -OH and -COOH

protons are typically broad and their chemical shifts are highly dependent on factors like solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.

## <sup>13</sup>C NMR Data Interpretation

The <sup>13</sup>C NMR spectrum provides information on all the unique carbon environments in the molecule.

Table 3: Predicted <sup>13</sup>C NMR Data for **4-Chloromandelic Acid**

Carbon Assignment	Chemical Shift (δ, ppm)
C=O (Carboxylic)	~174
C-Cl (Aromatic)	~139
C-CH (Aromatic, ipso)	~134
CH (Aromatic)	~129
CH (Aromatic)	~128
CH-OH (Methine)	~72

These are typical chemical shift ranges and can be influenced by the solvent.[\[2\]](#)

The spectrum will show a signal for the carbonyl carbon of the carboxylic acid in the downfield region (~174 ppm). The aromatic carbons will appear in the 120-140 ppm range, with the carbon attached to the chlorine atom being significantly affected. The methine carbon, being attached to two electronegative oxygen atoms, will be found around 72 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Sample Preparation: Place a small amount of the solid **4-Chloromandelic acid** powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition: Collect the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Data Interpretation

The IR spectrum of 4-CMA will be dominated by the characteristic absorptions of the carboxylic acid and alcohol functional groups.

Table 4: Characteristic IR Absorption Bands for **4-Chloromandelic Acid**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3400-2400 (broad)	O-H stretch	Carboxylic acid
~3200 (broad)	O-H stretch	Alcohol
~1700 (strong)	C=O stretch	Carboxylic acid
~1600, ~1475	C=C stretches	Aromatic ring
~1250	C-O stretch	Carboxylic acid/Alcohol
~1100	C-Cl stretch	Aryl chloride

The most prominent feature will be a very broad absorption band from ~3400  $\text{cm}^{-1}$  down to ~2400  $\text{cm}^{-1}$ , which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. Superimposed on this may be the O-H stretch of the alcohol. A strong, sharp peak around 1700  $\text{cm}^{-1}$  corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1475  $\text{cm}^{-1}$  region.

## Conclusion

The combination of Mass Spectrometry, NMR spectroscopy, and IR spectroscopy provides a comprehensive and unambiguous characterization of **4-Chloromandelic acid**. MS confirms

the molecular weight and the presence of chlorine.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy elucidates the precise carbon-hydrogen framework and the connectivity of the atoms. Finally, IR spectroscopy provides a rapid confirmation of the key functional groups present in the molecule. By employing these techniques in a complementary fashion, researchers can ensure the identity and purity of **4-Chloromandelic acid** for its application in research and development.

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